N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide
Description
N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound belongs to the class of nitro compounds and sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)11-7-2-5-10(17-8-3-4-8)9(6-7)12(13)14/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
CQCJNWVZKKEAHB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitrophenylmethanesulfonyl chloride with cyclopropyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide:
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide: Another similar compound with slight structural differences.
Uniqueness
N-(4-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, influencing its reactivity and interaction with molecular targets .
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